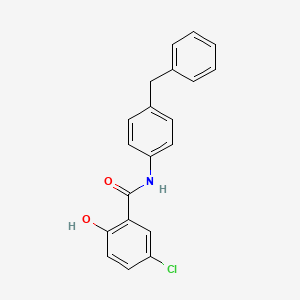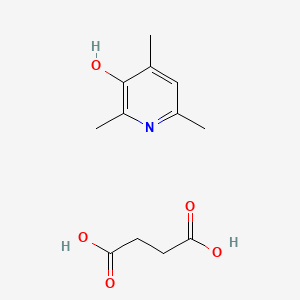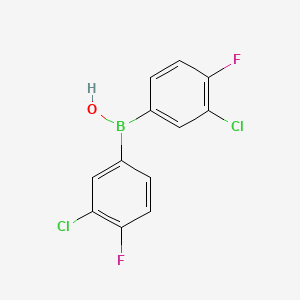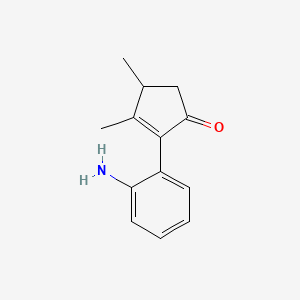![molecular formula C27H50OSi B12598116 tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane CAS No. 649561-44-4](/img/structure/B12598116.png)
tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a dimethylsilane moiety, and a long carbon chain with two triple bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane typically involves the reaction of a suitable alkyne precursor with a tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane can undergo various chemical reactions, including:
Oxidation: The triple bonds in the carbon chain can be oxidized to form diketones or other oxygenated products.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: The compound can be used in the synthesis of bioactive molecules, which can be studied for their biological effects.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the triple bonds and the silyl group, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromohexyloxy)-tert-butyldimethylsilane: This compound has a similar structure but with a bromohexyl group instead of the henicosa-6,9-diyn-11-yl group.
tert-Butyl 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]phenylcarbamate: Another compound with a tert-butyl group, used in different chemical contexts.
Eigenschaften
CAS-Nummer |
649561-44-4 |
|---|---|
Molekularformel |
C27H50OSi |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
tert-butyl-[(11R)-henicosa-6,9-diyn-11-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C27H50OSi/c1-8-10-12-14-16-18-20-22-24-26(28-29(6,7)27(3,4)5)25-23-21-19-17-15-13-11-9-2/h26H,8-16,18,20-22,24H2,1-7H3/t26-/m1/s1 |
InChI-Schlüssel |
VXOKOLJBNUBNFB-AREMUKBSSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@H](C#CCC#CCCCCC)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCC(C#CCC#CCCCCC)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-](/img/structure/B12598042.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)


![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)


![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)




![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
